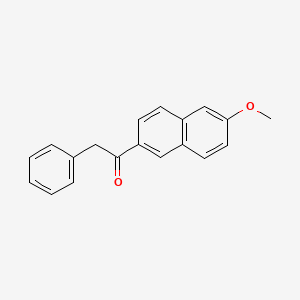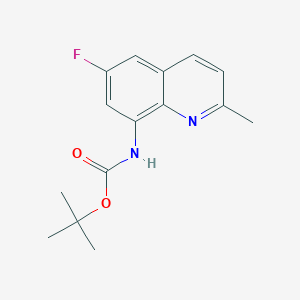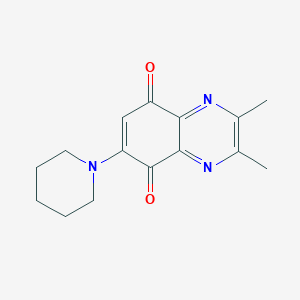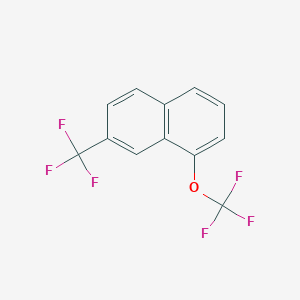
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both quinoline and pyrimidine moieties
Méthodes De Préparation
The synthesis of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be achieved through a reaction involving 4(3H)-pyrimidone and 2-chloro-3-(chloromethyl)quinoline. The reaction is typically carried out in the presence of potassium hydroxide and iron nanoparticles in dimethyl sulfoxide solution under reflux conditions .
Analyse Des Réactions Chimiques
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The pyrimidinone moiety can be reduced to form pyrimidine derivatives.
Common reagents used in these reactions include potassium hydroxide, iron nanoparticles, and dimethyl sulfoxide. Major products formed from these reactions include substituted quinoline derivatives and pyrimidine derivatives .
Applications De Recherche Scientifique
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the pyrimidine moiety and has different biological activities.
4(3H)-Pyrimidone: Lacks the quinoline moiety and has different chemical properties.
Quinoline N-oxide: An oxidized derivative with different reactivity.
The uniqueness of this compound lies in its combined quinoline and pyrimidine structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H10ClN3O |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
3-[(2-chloroquinolin-3-yl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C14H10ClN3O/c15-14-11(8-18-9-16-6-5-13(18)19)7-10-3-1-2-4-12(10)17-14/h1-7,9H,8H2 |
Clé InChI |
IISTXRIOBBKAKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C=NC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)






![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)


![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

